Gallium (68Ga) psma-R2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

68Gapsma-R2 is a novel radiopharmaceutical compound used primarily in the field of nuclear medicine for diagnostic imaging. It targets prostate-specific membrane antigen (PSMA), which is overexpressed in prostate cancer cells. This compound is labeled with the radioisotope Gallium-68, enabling positron emission tomography (PET) imaging to detect and monitor prostate cancer .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

68Gapsma-R2 is synthesized using a 68Ge/68Ga generator, which produces Gallium-68. The synthesis involves labeling a PSMA-targeting ligand with Gallium-68. The process typically includes the following steps:

Elution of Gallium-68: Gallium-68 is eluted from the 68Ge/68Ga generator using a hydrochloric acid solution.

Radiolabeling: The eluted Gallium-68 is mixed with a PSMA-targeting ligand in a buffer solution.

Purification: The labeled compound is purified using solid-phase extraction to remove any unreacted Gallium-68 and other impurities.

Industrial Production Methods

Industrial production of 68Gapsma-R2 follows similar steps but on a larger scale. Automated synthesis modules are used to ensure consistency and high radiochemical purity. The production is limited by the availability of the parent nuclide Germanium-68 .

Análisis De Reacciones Químicas

Types of Reactions

68Gapsma-R2 primarily undergoes radiolabeling reactions. The key reaction involves the chelation of Gallium-68 with the PSMA-targeting ligand. This reaction is facilitated by the presence of a chelating agent, such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) .

Common Reagents and Conditions

Reagents: Gallium-68, PSMA-targeting ligand, hydrochloric acid, buffer solution, chelating agent (DOTA).

Conditions: Elevated temperatures (90-100°C), reaction time of 10-15 minutes.

Major Products

The major product of the radiolabeling reaction is the Gallium-68-labeled PSMA-targeting compound, 68Gapsma-R2. This compound is used for PET imaging to detect prostate cancer lesions .

Aplicaciones Científicas De Investigación

68Gapsma-R2 has several scientific research applications, including:

Diagnostic Imaging: Used in PET imaging to detect and monitor prostate cancer

Theranostics: Combines diagnostic imaging and targeted therapy for prostate cancer.

Clinical Trials: Evaluated in clinical trials for its safety, tolerability, and diagnostic performance.

Biochemical Research: Studied for its binding affinity and specificity to PSMA.

Mecanismo De Acción

68Gapsma-R2 targets prostate-specific membrane antigen (PSMA), which is highly expressed on the surface of prostate cancer cells. The Gallium-68-labeled compound binds to PSMA, allowing for PET imaging to visualize the distribution of prostate cancer cells in the body. The high uptake of 68Gapsma-R2 in PSMA-expressing tissues enables accurate detection and monitoring of prostate cancer .

Comparación Con Compuestos Similares

Similar Compounds

68Ga-PSMA-11: Another Gallium-68-labeled PSMA-targeting compound used for PET imaging of prostate cancer.

68Ga-NeoB: Targets gastrin-releasing peptide receptors, also used for PET imaging in prostate cancer.

Uniqueness

68Gapsma-R2 shows lower uptake in background organs compared to 68Ga-PSMA-11, potentially reducing non-specific binding and improving imaging specificity . Additionally, 68Gapsma-R2 has been shown to have a higher diagnostic performance in certain clinical settings .

Propiedades

Número CAS |

2247932-14-3 |

|---|---|

Fórmula molecular |

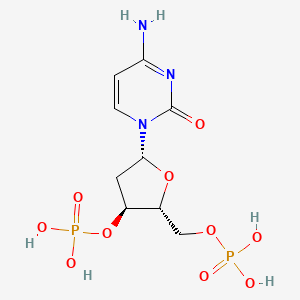

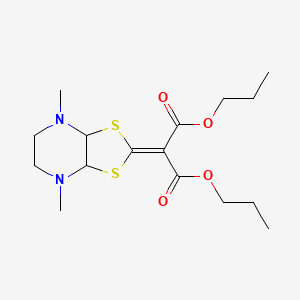

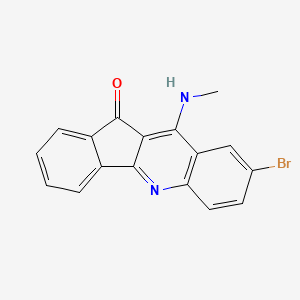

C41H60BrGaN8O15 |

Peso molecular |

1052.8 g/mol |

Nombre IUPAC |

2-[4-[2-[[6-[(4-bromophenyl)methyl-[(5S)-5-carboxy-5-[[(1S)-1,3-dicarboxypropyl]carbamoylamino]pentyl]amino]-6-oxohexyl]amino]-2-oxoethyl]-7,10-bis(carboxylatomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate;gallium-68(3+) |

InChI |

InChI=1S/C41H63BrN8O15.Ga/c42-30-10-8-29(9-11-30)24-50(15-5-3-6-31(39(61)62)44-41(65)45-32(40(63)64)12-13-35(53)54)34(52)7-2-1-4-14-43-33(51)25-46-16-18-47(26-36(55)56)20-22-49(28-38(59)60)23-21-48(19-17-46)27-37(57)58;/h8-11,31-32H,1-7,12-28H2,(H,43,51)(H,53,54)(H,55,56)(H,57,58)(H,59,60)(H,61,62)(H,63,64)(H2,44,45,65);/q;+3/p-3/t31-,32-;/m0./s1/i;1-2 |

Clave InChI |

BKXHHHSGMMXXPG-NFBOQKGWSA-K |

SMILES isomérico |

C1CN(CCN(CCN(CCN1CC(=O)NCCCCCC(=O)N(CCCC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O)CC2=CC=C(C=C2)Br)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[68Ga+3] |

SMILES canónico |

C1CN(CCN(CCN(CCN1CC(=O)NCCCCCC(=O)N(CCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)CC2=CC=C(C=C2)Br)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Ga+3] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tris[2-(2,6-dichlorophenoxy)ethyl] phosphite](/img/structure/B12704901.png)

![1,1'-[(3,5-Dimethylphenyl)imino]bis(butan-2-OL)](/img/structure/B12704920.png)